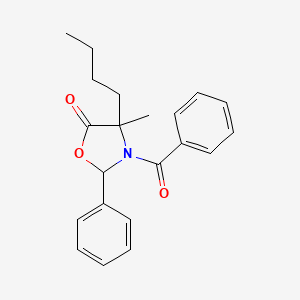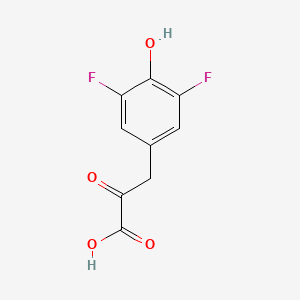
4-Decen-1-yl (Z)-Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decen-1-yl (Z)-Methanesulfonate is an organic compound characterized by a decenyl chain with a methanesulfonate group attached at the first carbon. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decen-1-yl (Z)-Methanesulfonate typically involves the reaction of 4-Decen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Decen-1-ol+Methanesulfonyl chloride→4-Decen-1-yl (Z)-Methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Decen-1-yl (Z)-Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The decenyl chain can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Major Products
Substitution: Formation of 4-Decen-1-amine, 4-Decen-1-thiol, etc.
Elimination: Formation of 4-Decene
Oxidation: Formation of 4-Decen-1-ol, 4-Decen-1-epoxide
Aplicaciones Científicas De Investigación
4-Decen-1-yl (Z)-Methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Decen-1-yl (Z)-Methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The decenyl chain can also participate in hydrophobic interactions, making the compound useful in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Decen-1-yl Acetate
- 4-Decen-1-yl Isobutyl Carbonate
- 4-Decen-1-yl 3-Methylbutanoate
Uniqueness
4-Decen-1-yl (Z)-Methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution and elimination reactions, where the methanesulfonate group can be selectively targeted.
Propiedades
Fórmula molecular |
C11H22O3S |
|---|---|
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
dec-4-enyl methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h7-8H,3-6,9-11H2,1-2H3 |
Clave InChI |
CXVZLFPVVQXNDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)



